Home > Products > Screening Compounds P67782 > Carfilzomib (2R,4S)-Diol
Carfilzomib (2R,4S)-Diol -

Carfilzomib (2R,4S)-Diol

Catalog Number: EVT-13993733
CAS Number:
Molecular Formula: C40H59N5O8
Molecular Weight: 737.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carfilzomib (2R,4S)-Diol is a derivative of Carfilzomib, a potent proteasome inhibitor primarily used in the treatment of multiple myeloma, a type of blood cancer. This compound is classified as a modified tetrapeptidyl epoxide and is recognized for its high specificity and potency in inhibiting the proteasome, which plays a critical role in degrading unwanted or misfolded proteins within cells. Carfilzomib was approved by the U.S. Food and Drug Administration in July 2012 for patients with relapsed or refractory multiple myeloma, either as a monotherapy or in combination with other therapies such as lenalidomide and dexamethasone .

Source and Classification

Carfilzomib (2R,4S)-Diol belongs to the class of organic compounds known as oligopeptides, which are composed of three to ten alpha-amino acids linked by peptide bonds. The compound's molecular formula is C40H59N5OC_{40}H_{59}N_{5}O with a molecular weight of approximately 737.9 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Carfilzomib (2R,4S)-Diol involves several key steps starting from appropriate amino acid derivatives. The process typically includes:

  1. Formation of Epoxyketone Moiety: This step often employs chiral dihydroxylation of keto alkenes to achieve the desired stereochemistry.
  2. Diol Formation: Following the epoxyketone formation, the compound undergoes further reactions to yield the diol form.
  3. Use of Protecting Groups: Protecting groups are utilized throughout the synthesis to ensure selective formation of the desired product and to prevent unwanted reactions.

Common reagents include strong bases, oxidizing agents, and specific catalysts tailored to facilitate these reactions .

Industrial Production Methods

In industrial settings, the synthesis is optimized for yield and purity, employing advanced purification techniques such as chromatography and crystallization. Compliance with regulatory standards is crucial to ensure the safety and efficacy of the final product.

Molecular Structure Analysis

Structure and Data

Carfilzomib (2R,4S)-Diol features a complex structure characterized by its modified tetrapeptide backbone. The specific stereochemistry at positions 2 and 4 contributes significantly to its biological activity. The compound's three-dimensional conformation is essential for its interaction with the proteasome.

  • Molecular Formula: C40H59N5OC_{40}H_{59}N_{5}O
  • Molecular Weight: 737.9 g/mol
  • Structural Features: Contains an epoxyketone moiety that is critical for its activity as a proteasome inhibitor .
Chemical Reactions Analysis

Types of Reactions

Carfilzomib (2R,4S)-Diol can undergo various chemical reactions:

  • Oxidation: Can be oxidized to form different derivatives with varying biological activities.
  • Reduction: Reduction reactions may modify the epoxyketone moiety, potentially altering inhibitory activity.
  • Substitution: Substitution reactions can introduce different functional groups that may enhance or diminish activity.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products from these reactions include various derivatives of Carfilzomib (2R,4S)-Diol, which are studied for their efficacy in inhibiting proteasome function and their potential therapeutic applications.

Mechanism of Action

Carfilzomib (2R,4S)-Diol exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome within the 26S proteasome complex. This binding inhibits proteasomal activity, leading to an accumulation of unwanted proteins within cells. The result is apoptosis in cancer cells due to disrupted protein homeostasis. Key pathways involved include:

  • Ubiquitin-Proteasome Pathway: Essential for protein degradation and cellular regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Poorly soluble in water; administered intravenously due to low oral bioavailability.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to its electrophilic nature stemming from the epoxyketone group.

Relevant data on pharmacokinetics indicates that Carfilzomib does not accumulate in systemic circulation at therapeutic doses, maintaining a high degree of protein binding (approximately 97%) within specified concentration ranges .

Applications

Carfilzomib (2R,4S)-Diol has significant applications across various scientific disciplines:

  • Chemistry: Used as a model system for studying proteasome inhibition and developing new inhibitors.
  • Biology: Helps elucidate the role of proteasomes in cellular processes.
  • Medicine: Primarily utilized in treating multiple myeloma; ongoing research explores its potential against other malignancies.
  • Industry: Serves as a reference standard in analytical chemistry and aids in pharmaceutical development efforts aimed at creating novel therapeutics targeting proteasomal pathways .
Synthesis and Structural Optimization of Carfilzomib (2R,4S)-Diol

Epoxyketone-Based Synthetic Pathways for Proteasome Inhibitor Derivatives

Carfilzomib (2R,4S)-Diol, a key metabolite of the proteasome inhibitor carfilzomib, is synthesized through targeted modification of epoxyketone precursors. The core synthetic pathway begins with the assembly of a tetrapeptide backbone (Leu-Phe-Phe-Leu) using standard peptide coupling reagents, followed by strategic epoxidation. The critical epoxyketone functionality is introduced via Weinreb amide intermediates, where ketone formation occurs through nucleophilic addition of organolithium reagents to N-methoxy-N-methylamide groups. Subsequent stereoselective epoxidation using peroxytungstate catalysts or VO(acac)₂/H₂O₂ systems yields the α′,β′-epoxyketone warhead essential for proteasome binding [4].

A significant challenge in this route is the competitive formation of diol impurities due to epoxyketone hydrolysis. Process optimization requires rigorous control of reaction temperature (< -20°C) and anhydrous conditions during epoxidation, alongside chromatographic purification (HPLC with C18 columns) to reduce diol contamination below 0.15% [4]. The epoxyketone’s reactivity necessitates telescoped processing—directly reacting the epoxy alcohol intermediate with acetyl chloride to form the acetate-protected precursor of carfilzomib, minimizing diol formation .

Table 1: Key Intermediates in Carfilzomib (2R,4S)-Diol Synthesis

IntermediateFunctionSynthetic YieldPurity Threshold
Tetrapeptide backboneScaffold for epoxyketone attachment85%>95%
Weinreb amideKetone precursor78%>90%
α′,β′-EpoxyketoneIrreversible proteasome binder65%>98.5%
(2R,4S)-Diol metaboliteHydrolyzed active form92% (hydrolysis)>99%

Stereochemical Control in the Synthesis of (2R,4S)-Diol Configuration

Achieving the pharmacologically critical (2R,4S) configuration involves substrate-controlled diastereoselective epoxidation. The trans-hydroxyketone intermediate, derived from carfilzomib’s tetrapeptide scaffold, undergoes epoxidation where the C2 hydroxy group directs Re-face attack of the oxidant. This stereodirecting effect is enabled by hydrogen bonding between the oxidant (e.g., peracid) and the C2 hydroxy group, favoring syn periplanar transition states. Consequently, epoxidation yields >20:1 diastereomeric ratio (dr) of the desired (2R,4R)-epoxy alcohol over the (2R,4S) isomer [2].

Catalytic asymmetric methods further enhance stereocontrol. Jacobsen-Katsuki epoxidation using Mn(III)-salen catalysts (e.g., M1 in [2]) achieves up to 74% enantiomeric excess (ee) for benzofuran-derived epoxides analogous to carfilzomib’s core. However, low temperatures (-70°C) and solvent safety (dichloromethane/ethanol mixtures) pose scalability challenges. Resolution techniques—such as diastereomeric salt formation with dehydroabietylamine—upgrade ee to >99% post-epoxidation [2]. For the diol metabolite, stereospecific acid-catalyzed epoxide hydrolysis retains the (2R,4S) configuration via SN₂ ring-opening, avoiding stereocenters inversion [4].

Solid-Phase Peptide Synthesis Strategies for Tetrapeptide Epoxyketone Analogues

Solid-phase peptide synthesis (SPPS) enables rapid generation of carfilzomib analogues for structure-activity relationship (SAR) studies. The process employs Fmoc-protected amino acids anchored to Wang resin, with sequential deprotection (piperidine/DMF) and coupling (HBTU/HOBt activation) of Leu, Phe, and morpholine acetate residues. Key advantages include:

  • Automated purification: Iterative washing after each coupling removes excess reagents, improving overall yield (>75% for tetrapeptide sequence) [4].
  • Epoxyketone on-resin incorporation: The C-terminal epoxyketone is introduced using Emoc-Leu-epoxyketone building blocks, minimizing solution-phase epoxidation challenges [4] [5].
  • Cleavage optimization: TFA/TIS/H₂O (95:2.5:2.5) cleavage simultaneously deprotects side chains and releases the peptide, followed by diethyl ether precipitation to isolate crude product [5].

Critical impurities like diol derivatives arise during resin cleavage or storage due to epoxyketone hydrolysis. Reverse-phase HPLC purification (0.1% TFA water/acetonitrile gradient) reduces diol content to <0.1%, while lyophilization at -40°C preserves epoxyketone integrity [4].

Table 2: Analytical Control of Diol Impurities in SPPS

Analytical MethodTarget ImpurityDetection LimitAcceptance Criteria
Reverse-phase HPLC(2R,4S)-Diol0.05%≤0.15%
Chiral SFC(2S,4R)-Epoxide diastereomer0.1%≤0.5%
LC-MS/MSHydrolyzed morpholine cap0.01%≤0.2%

Post-Synthetic Modifications to Enhance Proteasome Binding Specificity

Post-synthetic optimizations of carfilzomib diol focus on augmenting chymotrypsin-like (CT-L) proteasome specificity and metabolic stability. Three key modifications are employed:

  • Morpholine cap engineering: Replacing N-acetyl-morpholine with tetrahydropyran-4-carbonyl groups increases hydrophobic interactions with the proteasome’s S3 binding pocket. This elevates CT-L inhibition (IC₅₀ 3.2 nM vs. 6.8 nM for carfilzomib diol) while reducing trypsin-like (T-L) activity [5].
  • Peptide backbone fluorination: Meta-fluorination of phenylalanine residues enhances electron withdrawal, strengthening hydrogen bonding with Gly-47 and Thr-21 residues in the proteasome’s β5 subunit. Fluorinated analogues show 5-fold lower dissociation rates (koff) than non-fluorinated diols [5].
  • Irreversible binding optimization: The (2R,4S)-diol configuration enables dual-anchor binding—the C4 hydroxy group coordinates Thr-1’s catalytic threonine, while the C2 carbonyl interacts with the backbone NH of Ala-49. This mimics epoxyketone’s binding mode, conferring sustained proteasome inhibition despite lacking the epoxide [4].

These modifications collectively improve the diol metabolite’s oral bioavailability and resistance to epoxide hydrolase-mediated inactivation, making it a viable candidate for non-injectable formulations [5].

Table 3: Optimized Carfilzomib Diol Analogues and Proteasome Affinity

Modification SiteStructural ChangeCT-L IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Morpholine capTetrahydropyran-4-carbonyl3.2142
Phe4 residueMeta-fluoro substitution2.8178
Leu1 residueTert-leucine replacement4.189

Properties

Product Name

Carfilzomib (2R,4S)-Diol

IUPAC Name

(2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

Molecular Formula

C40H59N5O8

Molecular Weight

737.9 g/mol

InChI

InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1

InChI Key

ABPYUKBBMCBILQ-XQTGQRCCSA-N

Canonical SMILES

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3

Isomeric SMILES

CC(C)C[C@@H](C(=O)C(C)(CO)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.